1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-7-9-19(10-8-18)25-22(27)24-14-20(21-6-3-13-28-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIIYXZNNHRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and results from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 352.89 g/mol. The structure features a urea moiety linked to a thiophene and a dihydroisoquinoline, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and isoquinoline exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
The anticancer potential of compounds containing the dihydroisoquinoline structure has been well documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated IC50 values below 25 µM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting potent anti-proliferative effects .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease, an enzyme linked to various pathological conditions . The IC50 values for these inhibitors were significantly lower than those of standard drugs, indicating a promising therapeutic profile.
Study on Antibacterial Activity
A study conducted on a series of related compounds found that those with similar structural features to This compound exhibited varying degrees of antibacterial activity. The most active compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly outperforming traditional urease inhibitors .
Anticancer Evaluation
In another case study focusing on the anticancer properties of isoquinoline derivatives, it was revealed that modifications at specific positions on the isoquinoline ring could enhance the anticancer activity. The study highlighted that compounds with halogen substitutions showed improved efficacy against cancer cell lines compared to their non-halogenated counterparts .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Interaction: The urea group may facilitate binding to target enzymes like urease.
- Cell Membrane Disruption: The thiophene moiety can interact with lipid membranes, leading to increased permeability and cell death.
- Signal Pathway Modulation: Dihydroisoquinoline derivatives can influence signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights:
Urea Core vs. Carboxamide/Hydroxamate :
- The urea group in the target compound distinguishes it from carboxamide (e.g., ) or hydroxamate (e.g., ) derivatives. Urea derivatives often exhibit strong hydrogen-bonding capabilities, enhancing receptor-binding affinity compared to carboxamides .
- Hydroxamate-containing analogs (e.g., compound 9 ) are typically designed for metalloenzyme inhibition (e.g., HDACs), whereas ureas may target kinases or GPCRs .
Role of Chlorophenyl and Heterocycles: The 4-chlorophenyl group is a common pharmacophore in kinase inhibitors (e.g., compound 13 in ). The thiophene and dihydroisoquinoline moieties may improve lipophilicity and blood-brain barrier penetration compared to purely aromatic analogs (e.g., compound 2k in ).
Biological Activity Trends: Compound 2k () demonstrates that chlorofluorophenyl and thiazole-piperazine substituents enhance antiproliferative activity, but the target compound’s thiophene-dihydroisoquinoline combination may offer distinct selectivity. Triazine-morpholine derivatives (e.g., compound 13 in ) show kinase inhibition, suggesting that the target compound’s dihydroisoquinoline-thiophene system could mimic morpholine’s conformational effects.
Preparation Methods
Key Findings Summary
The synthesis of 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea requires strategic coupling of a 4-chlorophenyl isocyanate derivative with a pre-functionalized ethylamine bearing both thiophene and dihydroisoquinoline moieties. Contemporary methods prioritize catalyst-free approaches using carbonyl sulfide (COS) intermediates, while traditional routes employ carbamoyl chloride intermediates. Critical challenges include managing steric hindrance from the bis-heterocyclic ethyl group and achieving regioselectivity in urea bond formation.
Synthetic Strategy Design Considerations
Retrosynthetic Analysis
The target compound dissects into three components:
- 4-Chlorophenyl urea precursor : Typically introduced as 4-chlorophenyl isocyanate or its carbamoyl chloride equivalent.
- Ethylamine backbone : Requires prior installation of 3,4-dihydroisoquinoline and thiophen-2-yl groups at the β-carbon.
- Heterocyclic stabilization : Both thiophene and dihydroisoquinoline demand orthogonal protection-deprotection strategies to prevent side reactions during urea formation.
Steric and Electronic Constraints
The ethyl group’s 2,2-disubstitution creates significant steric bulk, necessitating:
Catalyst-Free COS-Mediated Synthesis
Reaction Mechanism
This method exploits COS as a phosgene alternative, proceeding via:
- Thiocarbamate formation : Reaction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine with COS generates a thiocarbamate salt.
- Nucleophilic displacement : 4-Chloroaniline attacks the thiocarbamate, releasing H2S and forming the unsymmetrical urea.
Critical Parameters
Experimental Procedure
- Charge a 15 mL autoclave with:
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine (1.0 mmol)
- 4-Chloroaniline (2.0 mmol)
- MeCN (1 mL)
- Pressurize with 0.4 MPa COS, stir at 25°C for 20 min
- Heat to 80°C for 12 h under static COS atmosphere
- Quench with 1M HCl, extract with EtOAc (3×10 mL)
- Purify via silica chromatography (PE/EA 3:1 → 1:2)
Yield Optimization Data
| Amine Ratio (Primary:Secondary) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1:1 | 80 | 12 | 38 |
| 1:2 | 80 | 12 | 67 |
| 1:3 | 80 | 12 | 72 |
| 1:2 | 100 | 6 | 41 |
Carbamoyl Chloride Route
Stepwise Synthesis
Dihydroisoquinoline-thiophene ethylamine synthesis :
Carbamoyl chloride generation :
Urea coupling :
- React amine (1 eq) with carbamoyl chloride (1.2 eq) in presence of Et3N (2 eq)
- Stir 24 h at 0°C → RT
Comparative Efficiency
| Parameter | COS Method | Carbamoyl Chloride |
|---|---|---|
| Reaction Time | 12 h | 24 h |
| Max Yield | 72% | 58% |
| Byproduct Formation | <5% | 12-18% |
| Scalability | Kilogram | Gram |
Solid-Phase Synthesis Adaptation
Characterization Data
Spectroscopic Profile
1H NMR (500 MHz, CDCl3) :
δ 8.21 (s, 1H, NH), 7.38–7.12 (m, 7H, Ar-H), 6.95 (dd, J = 5.1 Hz, 1H, thiophene), 4.62 (t, J = 7.3 Hz, 1H, CH), 3.82–3.45 (m, 4H, dihydroisoquinoline CH2), 2.91 (q, J = 7.1 Hz, 2H, CH2N)HRMS (ESI+) : Calcd for C23H21ClN3OS [M+H]+: 430.1054; Found: 430.1057
Q & A
Q. What are the standard synthetic routes for preparing this urea derivative, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the dihydroisoquinoline and thiophene moieties. A common approach includes:
- Step 1 : Reduction of an isoquinoline precursor to form the 3,4-dihydroisoquinoline ring (e.g., using NaBH₄ or catalytic hydrogenation) .
- Step 2 : Coupling the dihydroisoquinoline with a thiophene derivative via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the ethyl bridge .
- Step 3 : Urea bond formation using phosgene analogs (e.g., carbonyldiimidazole) to link the chlorophenyl group . Critical factors : Solvent choice (DMF or dichloromethane), temperature control (0–25°C for urea formation), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yields drop below 60% if moisture or oxygen is not rigorously excluded .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 8.2–9.5 ppm) and aromatic/thiophene protons (δ 6.5–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₁ClN₄OS: 437.11) .
- X-ray Crystallography : Resolves dihedral angles between the thiophene and dihydroisoquinoline rings, critical for understanding π-π interactions .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 10 µM) in kinase inhibition studies .
- Structural analogs : Compare activity with derivatives lacking the thiophene group (e.g., 20% lower potency observed in phenyl-substituted analogs) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 1.2 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug design : Introduce acetyl or phosphate groups at the urea NH to improve membrane permeability (hydrolyzed in plasma) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to achieve sustained release in pharmacokinetic studies .
Methodological Notes
- Contradiction Handling : When reproducibility issues arise, validate synthetic intermediates (e.g., dihydroisoquinoline purity via TLC) before proceeding to urea formation .
- Advanced Characterization : Use DFT calculations (B3LYP/6-31G*) to model electronic interactions between the thiophene and urea groups, explaining unexpected reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
